4-Fluoro-3-methoxycinnamic acid

Description

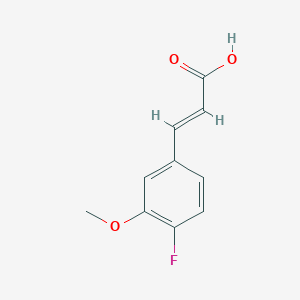

4-Fluoro-3-methoxycinnamic acid (CAS 630424-79-2) is a fluorinated derivative of cinnamic acid with a methoxy (-OCH₃) group at the 3-position and a fluorine (-F) atom at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₉FO₃, and it has a molecular weight of 196.18 g/mol . Key physical properties include a melting point of 155.68°C, a boiling point of 333.8°C at 760 mmHg, and a density of 1.28 g/cm³ . While its applications are less documented compared to analogs like ferulic acid, it is hypothesized to serve as an intermediate in pharmaceutical synthesis or metabolic studies due to its halogen-substituted aromatic system.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences in substituents, molecular weight, and physical properties among 4-fluoro-3-methoxycinnamic acid and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 4-F, 3-OCH₃ | C₁₀H₉FO₃ | 196.18 | 155.68 | Fluorine enhances electronegativity |

| Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) | 4-OH, 3-OCH₃ | C₁₀H₁₀O₄ | 194.18 | 169–172 | Hydroxyl group increases polarity |

| p-Coumaric acid (4-Hydroxycinnamic acid) | 4-OH | C₉H₈O₃ | 164.16 | ~210 (decomp.) | Simpler structure, no methoxy group |

| 4-Chloro-2-fluoro-3-methoxycinnamic acid | 4-Cl, 2-F, 3-OCH₃ | C₁₀H₈ClFO₃ | 230.62 | N/A | Dual halogenation alters lipophilicity |

| 3-Hydroxy-4-methoxycinnamic acid | 3-OH, 4-OCH₃ | C₁₀H₁₀O₄ | 194.18 | N/A | Positional isomer of ferulic acid |

Key Observations :

- Halogenation : The chloro-fluoro analog (CAS 1353001-74-7) exhibits higher molecular weight (230.62 g/mol) and lipophilicity, making it more suited for hydrophobic interactions in drug design .

- Positional Isomerism : 3-Hydroxy-4-methoxycinnamic acid reverses the substituent positions of ferulic acid, altering hydrogen-bonding capacity and electronic distribution .

Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid)

- Metabolic Benefits : Ferulic acid is metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which ameliorates high-fat-diet-induced obesity, hepatic steatosis, and insulin resistance in mice .

- Antioxidant Properties : Widely used in cosmetics and supplements due to radical-scavenging activity .

This compound

- Fluorine’s electronegativity may enhance binding affinity to enzymatic targets compared to hydroxyl groups .

4-Chloro-2-fluoro-3-methoxycinnamic Acid

- Primarily used as a synthetic intermediate. Its dual halogenation may confer resistance to enzymatic degradation, though biological data remain scarce .

3-Hydroxy-4-methoxycinnamic Acid

- Positional isomerism reduces its prevalence in natural sources but maintains utility as a pharmacological reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.